molecular formula C8H10ClN3OS B1612403 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 915924-05-9

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B1612403
CAS No.: 915924-05-9
M. Wt: 231.7 g/mol
InChI Key: FFTMFEUGNUKCFR-UHFFFAOYSA-N
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Description

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound with the molecular formula C8H10ClN3OS It is characterized by the presence of a thiadiazole ring, a cyclopropyl group, and a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the propanamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
  • 3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
  • 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and binding interactions compared to similar compounds with different substituents .

Properties

IUPAC Name

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3OS/c9-4-3-6(13)10-8-12-11-7(14-8)5-1-2-5/h5H,1-4H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTMFEUGNUKCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589299
Record name 3-Chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-05-9
Record name 3-Chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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